N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide
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Overview
Description
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between a ketone and an amine under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Acetylation and Butylation: The acetyl and butyl groups are introduced through acylation and alkylation reactions, respectively. These reactions typically require the use of acyl chlorides or anhydrides and alkyl halides in the presence of a base.
Final Amidation: The final step involves the formation of the amide bond through a reaction between the intermediate and a suitable amine or amide reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Oxo derivatives
Reduction: Alcohols
Substitution: Substituted derivatives
Hydrolysis: Carboxylic acid and amine
Scientific Research Applications
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored as a potential therapeutic agent for various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(fluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide
- N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(chloromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide
- N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(bromomethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide
Uniqueness
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. Compared to its analogs with different halogen substituents, the trifluoromethyl derivative often exhibits superior biological activity and selectivity.
Properties
Molecular Formula |
C17H25F3N2O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C17H25F3N2O3/c1-6-7-8-22-11(4)14(12(5)23)16(15(22)25,17(18,19)20)21-13(24)9-10(2)3/h10H,6-9H2,1-5H3,(H,21,24) |
InChI Key |
DIXARNUDINBGAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)CC(C)C)C(=O)C)C |
Origin of Product |
United States |
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